Cas no 1280786-78-8 (3-Bromo-2-methyl-6-propoxypyridine)

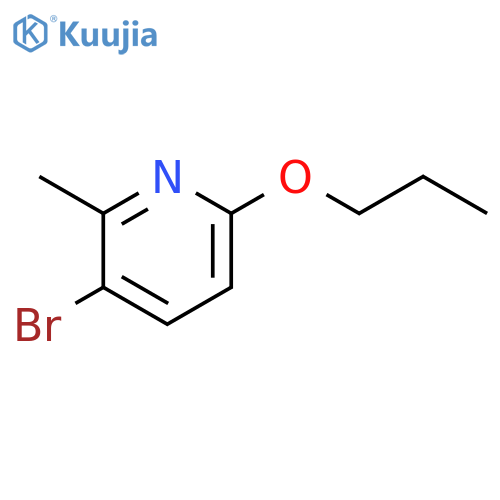

1280786-78-8 structure

商品名:3-Bromo-2-methyl-6-propoxypyridine

CAS番号:1280786-78-8

MF:C9H12BrNO

メガワット:230.10168170929

MDL:MFCD18783193

CID:1024826

PubChem ID:53217418

3-Bromo-2-methyl-6-propoxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-methyl-6-propoxypyridine

- A889073

- 1280786-78-8

- MFCD18783193

- BS-20585

- CS-0443931

- Pyridine, 3-bromo-2-methyl-6-propoxy-

- DTXSID30682459

- AKOS015892001

- SCHEMBL15918541

-

- MDL: MFCD18783193

- インチ: InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3

- InChIKey: LUGOFOMTYGNWHQ-UHFFFAOYSA-N

- ほほえんだ: CCCOC1=CC=C(C(=N1)C)Br

計算された属性

- せいみつぶんしりょう: 229.01000

- どういたいしつりょう: 229.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12000

- LogP: 2.94130

3-Bromo-2-methyl-6-propoxypyridine セキュリティ情報

3-Bromo-2-methyl-6-propoxypyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-2-methyl-6-propoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311702-5 g |

3-Bromo-2-methyl-6-propoxypyridine; 95% |

1280786-78-8 | 5g |

€725.60 | 2022-03-25 | ||

| Chemenu | CM172711-5g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 95% | 5g |

$380 | 2024-08-02 | |

| TRC | B697538-250mg |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 250mg |

$ 150.00 | 2023-04-18 | ||

| TRC | B697538-1g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 1g |

$ 322.00 | 2023-04-18 | ||

| Fluorochem | 211419-1g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 95% | 1g |

£150.00 | 2022-03-01 | |

| Fluorochem | 211419-5g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 95% | 5g |

£576.00 | 2022-03-01 | |

| A2B Chem LLC | AA43560-25g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 95% | 25g |

$271.00 | 2024-04-20 | |

| abcr | AB311702-1 g |

3-Bromo-2-methyl-6-propoxypyridine; 95% |

1280786-78-8 | 1g |

€212.20 | 2022-03-25 | ||

| TRC | B697538-500mg |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 500mg |

$ 230.00 | 2023-04-18 | ||

| Chemenu | CM172711-5g |

3-Bromo-2-methyl-6-propoxypyridine |

1280786-78-8 | 95% | 5g |

$380 | 2021-08-05 |

3-Bromo-2-methyl-6-propoxypyridine 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1280786-78-8 (3-Bromo-2-methyl-6-propoxypyridine) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1280786-78-8)3-Bromo-2-methyl-6-propoxypyridine

清らかである:99%

はかる:5g

価格 ($):410.0